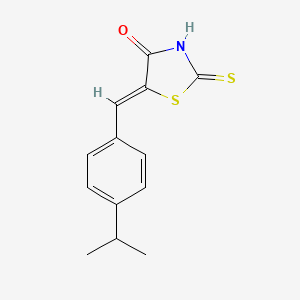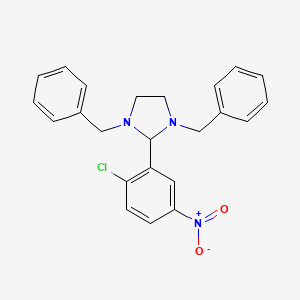![molecular formula C13H10BrClN2O3S B3743033 4-[(3-bromo-5-chloro-2-hydroxybenzylidene)amino]benzenesulfonamide](/img/structure/B3743033.png)
4-[(3-bromo-5-chloro-2-hydroxybenzylidene)amino]benzenesulfonamide
Vue d'ensemble
Description
4-[(3-bromo-5-chloro-2-hydroxybenzylidene)amino]benzenesulfonamide, also known as BCS, is a sulfonamide derivative that has been synthesized and studied for its potential use in the field of medicine. This compound is of interest due to its potential therapeutic properties and its ability to inhibit certain enzymes in the body.
Mécanisme D'action
The mechanism of action of 4-[(3-bromo-5-chloro-2-hydroxybenzylidene)amino]benzenesulfonamide involves its ability to inhibit the activity of certain enzymes in the body. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase and beta-secretase enzymes. Carbonic anhydrase is an enzyme that is involved in the regulation of acid-base balance in the body, while beta-secretase is an enzyme that is involved in the formation of amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on the specific application and dosage used. In cancer research, this compound has been shown to inhibit cancer cell growth and induce apoptosis, or programmed cell death. In Alzheimer's disease research, this compound has been shown to reduce the formation of amyloid plaques and improve cognitive function. In diabetes research, this compound has been shown to improve glucose metabolism and reduce blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(3-bromo-5-chloro-2-hydroxybenzylidene)amino]benzenesulfonamide in lab experiments is its ability to selectively inhibit certain enzymes in the body. This allows researchers to study the specific effects of inhibiting these enzymes without affecting other physiological processes. However, one limitation of using this compound in lab experiments is its potential toxicity at high doses. Careful dosage and toxicity studies must be conducted to ensure the safety of using this compound in research.
Orientations Futures
There are several future directions for research involving 4-[(3-bromo-5-chloro-2-hydroxybenzylidene)amino]benzenesulfonamide. One direction is to further investigate its potential use in cancer treatment, specifically in combination with other chemotherapy drugs. Another direction is to study its potential use in the treatment of other neurodegenerative diseases, such as Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and toxicity of this compound in various applications.
Applications De Recherche Scientifique
4-[(3-bromo-5-chloro-2-hydroxybenzylidene)amino]benzenesulfonamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. In Alzheimer's disease research, this compound has been shown to inhibit the formation of amyloid plaques, which are a hallmark of the disease. In diabetes research, this compound has been shown to inhibit the activity of certain enzymes that are involved in glucose metabolism.
Propriétés
IUPAC Name |
4-[(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O3S/c14-12-6-9(15)5-8(13(12)18)7-17-10-1-3-11(4-2-10)21(16,19)20/h1-7,18H,(H2,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJSBSSYAASXOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C(=CC(=C2)Cl)Br)O)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3742959.png)
![1-benzyl-4-[3-(4-chlorophenoxy)benzyl]piperazine](/img/structure/B3742963.png)

![N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]di(2-thiophenecarboxamide)](/img/structure/B3742970.png)
![1-(3-phenoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742973.png)
![5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3742982.png)
![N-[4-(4-methylphenoxy)phenyl]-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B3742985.png)

![7-bromo-8-methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyridazino[4,5-b]indol-1-one](/img/structure/B3742993.png)





